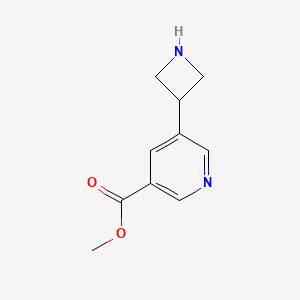
Methyl 5-(azetidin-3-yl)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(azetidin-3-yl)nicotinate is a compound that belongs to the class of nicotinic acid esters It is characterized by the presence of a methyl ester group attached to the nicotinic acid moiety and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(azetidin-3-yl)nicotinate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one using the DBU-catalyzed Horner–Wadsworth–Emmons reaction.
Aza-Michael Addition: The intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines.
Final Product: The final step involves the esterification of the nicotinic acid moiety with methanol to produce this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(azetidin-3-yl)nicotinate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the nicotinic acid moiety.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
Methyl 5-(azetidin-3-yl)nicotinate has several scientific research applications:
Medicinal Chemistry: It is used in the development of nicotinic acetylcholine receptor ligands, which have potential therapeutic applications in treating neurological disorders such as depression.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules, particularly in the synthesis of heterocyclic compounds.
Biological Studies: It is used in studying the biological activities of nicotinic acid derivatives and their effects on various biological pathways.
Mechanism of Action
The mechanism of action of Methyl 5-(azetidin-3-yl)nicotinate involves its interaction with nicotinic acetylcholine receptors. The compound acts as a partial agonist at these receptors, selectively targeting the α4β2 subtype. This interaction leads to the modulation of neurotransmitter release and has been shown to produce antidepressant-like effects in animal models .
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: A methyl ester of niacin used as a rubefacient in topical preparations.
Azetidine derivatives: Compounds containing the azetidine ring, used in various synthetic and medicinal applications.
Uniqueness
Methyl 5-(azetidin-3-yl)nicotinate is unique due to its dual functionality, combining the properties of nicotinic acid esters and azetidine rings. This dual functionality allows it to interact with specific biological targets, making it a valuable compound in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
methyl 5-(azetidin-3-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C10H12N2O2/c1-14-10(13)8-2-7(3-11-4-8)9-5-12-6-9/h2-4,9,12H,5-6H2,1H3 |
InChI Key |
WWKCQQGDQISXOM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)C2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6-formyl-1-methyl-1,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate](/img/structure/B12950609.png)

![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(4-fluoro-3-methylphenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12950623.png)
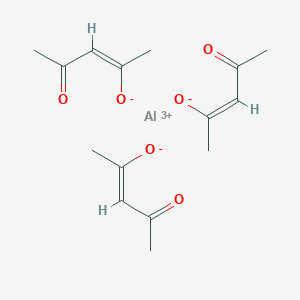
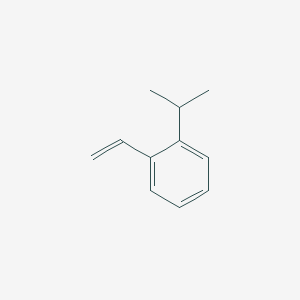
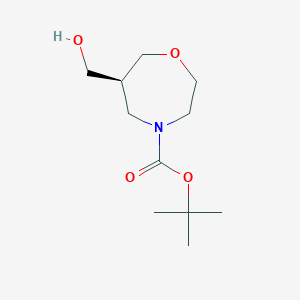
![3-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine hydrochloride](/img/structure/B12950640.png)
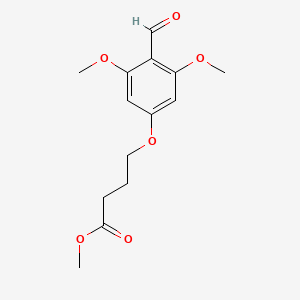

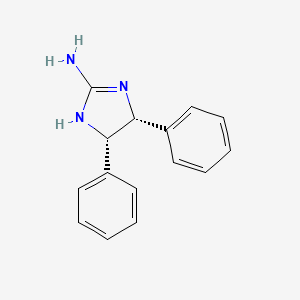

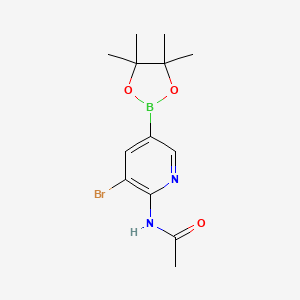

![2-Aminopyrazolo[1,5-a][1,3,5]triazin-4(6H)-one](/img/structure/B12950678.png)
